molecular formula C5H15ClN2O B1379845 1-Amino-3-(dimethylamino)propan-2-OL hydrochloride CAS No. 1417567-48-6

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride

Cat. No. B1379845
M. Wt: 154.64 g/mol
InChI Key: PMECAWFGFIJLEH-UHFFFAOYSA-N
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Description

1-Amino-3-(dimethylamino)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 50411-39-7. Its molecular weight is 154.64 and its IUPAC name is 1-amino-3-(dimethylamino)propan-2-ol hydrochloride .


Synthesis Analysis

The synthesis of similar compounds like DMAPA (Dimethylaminopropylamine) involves a Michael reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular formula of 1-Amino-3-(dimethylamino)propan-2-OL hydrochloride is C5H14N2O.ClH .


Physical And Chemical Properties Analysis

The boiling point of a similar compound, 1-Dimethylamino-2-propanol, is 103 °C under a pressure of 28 Torr. The predicted density is 0.985±0.06 g/cm3 .

Scientific Research Applications

  • Coordination Chemistry

    • DEAPA can form stable complexes with transition metals, acting as a catalyst in various reactions .
  • Plasticizer

    • DEAPA can be used as a plasticizer for certain plastics, improving their flexibility and extensibility .
  • Electrochemistry

    • DEAPA can be used as a material in organic batteries, enhancing their performance .
  • Pharmaceuticals

    • Under the name dimepranol, it is used as an active ingredient in some pharmaceutical formulations such as inosine pranobex .
  • Paper Processing

    • It is used in paper processing as a treatment agent .
  • Fuel Additives

    • It can be used as an additive in gasoline .
  • Synthesis of Phthalocyanine Compounds

    • This compound may be used in the synthesis of novel unsymmetrical 2,3,9,10,16,17,23-heptakis (alkoxyl)-24-mono (dimethylaminoalkoxyl)phthalocyanine compounds .
  • Preparation of Nickel (II) Aminoalkoxide

    • It can be used to prepare homoleptic nickel (II) aminoalkoxide .
  • Adduct with Cobalt (II)

    • It can form an adduct with cobalt (II) 2,4-pentanedionate (acac) .
  • Preparation of Antithrombotic Agents

    • It is an intermediate used to prepare [2- [ (ω-aminoalkoxy)phenyl]ethyl]benzene derivatives with antithrombotic properties .

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-amino-3-(dimethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMECAWFGFIJLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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